molecular formula C8H6BrNO2 B11880665 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole

Cat. No.: B11880665
M. Wt: 228.04 g/mol
InChI Key: BTZFOWBDRBNMMA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromomethyl group and a hydroxy group on the benzoxazole ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole typically involves the bromination of 6-hydroxybenzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of bromine or NBS in a continuous flow setup ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, potassium carbonate).

    Oxidation: PCC, DMP, solvents (dichloromethane, acetonitrile).

    Reduction: LiAlH4, solvents (ether, THF).

Major Products Formed

    Substitution: Formation of various substituted benzoxazole derivatives.

    Oxidation: Formation of 2-(bromomethyl)-6-oxo-benzo[d]oxazole.

    Reduction: Formation of 2-methyl-6-hydroxybenzo[d]oxazole.

Scientific Research Applications

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-hydroxybenzo[d]oxazole involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-6-hydroxybenzo[d]oxazole
  • 2-(Fluoromethyl)-6-hydroxybenzo[d]oxazole
  • 2-(Methyl)-6-hydroxybenzo[d]oxazole

Uniqueness

2-(Bromomethyl)-6-hydroxybenzo[d]oxazole is unique due to the presence of the bromomethyl group, which is more reactive compared to its chloro or fluoro counterparts. This increased reactivity makes it a valuable intermediate for various chemical transformations and applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H6BrNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2

InChI Key

BTZFOWBDRBNMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)CBr

Origin of Product

United States

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